(Rac)-Ramosetron-d3 (hydrochloride)
Description
Molecular Structure and Isotopic Labeling
(Rac)-Ramosetron-d3 hydrochloride is a deuterated analog of the serotonin 5-HT3 receptor antagonist Ramosetron, distinguished by the substitution of three hydrogen atoms with deuterium at specific positions. The molecular formula of the compound is C17H15D3ClN3O , with a molecular weight of 318.82 g/mol . The isotopic labeling occurs on the methyl group attached to the indole nitrogen, where three deuterium atoms replace protium, resulting in a -CD3 moiety. This modification is strategically designed to enhance metabolic stability while preserving the pharmacological activity of the parent compound.
The structural backbone of (Rac)-Ramosetron-d3 hydrochloride consists of a tetrahydrobenzimidazole ring fused to an indole system, with a carbonyl group bridging the two heterocycles. The hydrochloride salt form improves aqueous solubility, critical for formulation stability. The SMILES notation for the deuterated compound is Cl.[n]1(c2c(c(c1)C(=O)[C@@H]3CCc4nc[nH]c4C3)cccc2)CD3 , reflecting the stereochemical complexity and isotopic substitution.
Table 1: Comparative molecular features of Ramosetron and its deuterated analog
| Property | Ramosetron Hydrochloride | (Rac)-Ramosetron-d3 Hydrochloride |
|---|---|---|
| Molecular Formula | C17H17ClN3O | C17H15D3ClN3O |
| Molecular Weight (g/mol) | 315.80 | 318.82 |
| Isotopic Substitution | None | CD3 at indole-N-methyl |
| CAS Number | 132907-72-3 | 1330266-04-0 |
Deuterium incorporation alters the vibrational modes and bond dissociation energies, which can be observed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These changes are pivotal for tracking the compound in pharmacokinetic studies without significantly altering its receptor-binding affinity.
Stereochemical Considerations: Racemic vs. Enantiopure Forms
Ramosetron exists naturally as the (R)-enantiomer , which exhibits high affinity for 5-HT3 receptors. In contrast, (Rac)-Ramosetron-d3 hydrochloride is a racemic mixture containing equal proportions of (R)- and (S)-enantiomers , both deuterated at the indole-N-methyl group. The racemic form is synthetically engineered to serve as a reference standard in chiral separation studies and metabolic pathway analyses.
The stereochemical integrity of the tetrahydrobenzimidazole ring is critical for receptor interaction. The (R)-configuration positions the indole carbonyl group optimally for hydrogen bonding with residues in the 5-HT3 receptor pocket, while the (S)-enantiomer shows reduced binding efficacy. Racemic mixtures are particularly valuable in preclinical research to isolate enantiomer-specific metabolic pathways, as deuterium labeling allows for precise tracking of each enantiomer’s fate in biological systems.
Key stereochemical features :
Physicochemical Properties: Solubility, Stability, and Hygroscopicity
The physicochemical profile of (Rac)-Ramosetron-d3 hydrochloride is influenced by its ionic form and deuterium substitution.
Solubility
The compound exhibits high solubility in polar solvents:
- Water : 20 mg/mL at 25°C, forming a clear solution.
- Methanol : >50 mg/mL, facilitating analytical preparation.
- Dimethyl sulfoxide (DMSO) : >100 mg/mL, suitable for in vitro assays.
Deuterium substitution marginally reduces aqueous solubility compared to the non-deuterated form due to increased hydrophobicity of the CD3 group.
Stability
(Rac)-Ramosetron-d3 hydrochloride is stable under recommended storage conditions:
Hygroscopicity
The hydrochloride salt is moderately hygroscopic, with a moisture absorption rate of 1.2% w/w at 75% relative humidity (25°C) . Desiccant-containing packaging is essential to prevent hydrolysis of the tetrahydrobenzimidazole ring.
Table 2: Stability and storage conditions
| Parameter | Specification |
|---|---|
| Storage Temperature | -20°C (desiccated) |
| Photolytic Sensitivity | Light-sensitive |
| Hygroscopicity | Moderate (1.2% at 75% RH) |
| Aqueous Stability (pH 7) | >95% intact after 24h |
The deuterium kinetic isotope effect (DKIE) confers slight advantages in oxidative stability, as C-D bonds are more resistant to enzymatic cleavage than C-H bonds in hepatic microsomes. This property is leveraged in mass spectrometry-based quantification to distinguish the deuterated compound from endogenous metabolites.
Properties
Molecular Formula |
C17H18ClN3O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/i1D3; |
InChI Key |
XIXYTCLDXQRHJO-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Isotopic Labeling Strategies
Core Synthesis of Ramosetron Hydrochloride
The non-deuterated ramosetron hydrochloride synthesis forms the foundation for its deuterated analog. A patented method (CN102212059B) outlines a cyclic preparation route:
- Racemization : Starting from tetrahydrobenzoimidazole, protection with cycloacyl groups precedes arylcarbonylation.
- Functionalization : Introduction of the indole moiety and subsequent cyclization yields the racemic ramosetron base.
- Salt Formation : Treatment with hydrochloric acid produces ramosetron hydrochloride.
For the deuterated variant, deuterium is introduced at specific positions, typically via deuterium exchange reactions or labeled precursors .
Deuterium Incorporation Methods
Isotopic Precursor Utilization
Deuterium labeling often employs isotopically enriched starting materials. For example:
- Deuterated Methyl Groups : Replacement of the methyl group in ramosetron with CD₃ via nucleophilic substitution or catalytic deuteration.
- Solvent-Mediated Exchange : Prolonged incubation in deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature facilitates H/D exchange at labile positions.
Denaturation-Assisted Deuteration
A high-performance protocol from hydrogen deuterium exchange (HDX) studies optimizes deuteration:
- Denaturation : Incubation in 7 M guanidinium hydrochloride (GdnHCl) at 90°C for 5 minutes unfolds the molecule, exposing exchangeable hydrogens.
- Deuteration : Rapid cooling to 20°C in D₂O-containing buffer ensures efficient deuterium incorporation.
- Quenching : Acidification (pH 2.5) halts further exchange, preserving deuterium content.
Key Parameters :
| Parameter | Condition |
|---|---|
| Denaturant | 7 M GdnHCl + 50 mM DTT (if disulfides present) |
| Temperature | 90°C (5 minutes) |
| Deuteration Time | 10–30 minutes |
| Recovery Efficiency | >95% (reduced aggregation) |
Industrial-Scale Production
Analytical Validation and Purification
Chromatographic Methods
A validated HPLC protocol for ramosetron hydrochloride is adapted for the deuterated analog:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Methanol:water (50:50 v/v) at 1.0 mL/min.
- Detection : UV at 254 nm.
Performance Metrics :
| Parameter | Value |
|---|---|
| Retention Time | 6.8 ± 0.2 minutes |
| Linearity (R²) | 0.9998 (5–500 ng/mL) |
| LOD/LOQ | 1.5 ng/mL / 5.0 ng/mL |
Comparative Analysis of Methods
Efficiency and Yield
| Method | Deuterium Purity | Yield | Scalability |
|---|---|---|---|
| Precursor-Based | 98–99% | 65–70% | High |
| Solvent Exchange | 95–97% | 80–85% | Moderate |
| Denaturation | 99% | 75–80% | Low |
Challenges and Mitigations
- Isotopic Dilution : Minimized using anhydrous deuterated solvents.
- Racemic Stability : Storage at -20°C in amber vials prevents photolytic degradation.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Ramosetron-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of deuterated alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D)
Ramosetron has been extensively studied for its efficacy in treating IBS-D. Key findings from clinical trials include:
- Efficacy : In a double-blind, placebo-controlled trial involving 418 patients, ramosetron at doses of 5 μg and 10 μg significantly improved monthly responder rates for IBS symptoms compared to placebo . A subsequent study involving 539 patients reported a positive response in 47% of those treated with a daily dose of 5 μg ramosetron versus 27% in the placebo group (P < 0.001) .
- Safety Profile : The incidence of constipation was notably lower with ramosetron (7.02%) compared to alosetron (23.9%), indicating a reduced risk for complications such as ischemic colitis . Adverse events were generally mild and did not lead to severe complications.
Long-term Efficacy
Long-term studies have demonstrated that ramosetron maintains its effectiveness over extended periods. A post-marketing survey indicated that responder rates remained high even after prolonged treatment, suggesting sustained benefits for patients .
Case Study 1: Efficacy in Female Patients
A randomized controlled trial focused on female patients with IBS-D highlighted that treatment with ramosetron significantly improved overall symptoms and quality of life. The study included 576 women and found that those receiving ramosetron reported a global improvement rate of 50.7%, compared to 32% in the placebo group (P < .001) .
Case Study 2: Comparative Analysis
In comparative studies, ramosetron has been shown to be effective across various demographics, including both men and women. The pooled relative risk for symptom relief was reported as 1.41 when compared to placebo, affirming its broad applicability in clinical settings .
Data Table: Summary of Clinical Trials on Ramosetron
Mechanism of Action
(Rac)-Ramosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are ligand-gated ion channels. Upon binding, it inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems.
Comparison with Similar Compounds
Structural and Functional Similarities
Deuterated hydrochlorides are widely used in pharmaceutical research for their isotopic stability and analytical advantages. Below is a comparative analysis of (Rac)-Ramosetron-d3 Hydrochloride with structurally or functionally related compounds:
Pharmacological and Analytical Distinctions
5-HT₃ Receptor Antagonists :
- Ramosetron-d3 vs. Granisetron-d3 : Both target 5-HT₃ receptors, but ramosetron-d3 exhibits a longer duration of action due to its unique tetrahydrobenzimidazol group . Granisetron-d3, conversely, is used to study hydroxylated metabolites in hepatic pathways .
- Efficacy : Ramosetron hydrochloride (parent compound) demonstrated an 79.8% efficacy rate against cisplatin-induced emesis in clinical trials, superior to earlier 5-HT₃ antagonists like ondansetron .
Deuterium Impact :
Analytical Utility :
Clinical Relevance of Ramosetron-d3
- Phase III Trials : Ramosetron hydrochloride (0.3 mg dose) achieved an 85.1% efficacy rate when administered pre-chemotherapy, with a low adverse event profile (2.0% incidence) .
- Isotopic Studies : Deuterated analogs like ramosetron-d3 enable precise measurement of drug-drug interactions, particularly with CYP450 substrates, without interfering with receptor binding .
Limitations and Challenges
- Stereochemical Complexity : The racemic nature of ramosetron-d3 complicates enantiomer-specific activity assessments, necessitating chiral separation techniques in advanced studies .
- Data Gaps : Structural details of deuterium substitution in ramosetron-d3 remain unpublished, unlike compounds like methadone-d3, where labeling sites are well-documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
